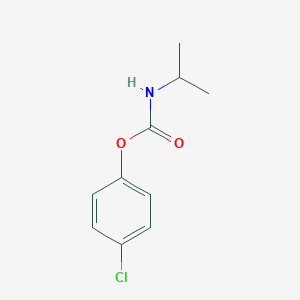

4-Chlorophenyl isopropylcarbamate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12ClNO2 |

|---|---|

Molecular Weight |

213.66 g/mol |

IUPAC Name |

(4-chlorophenyl) N-propan-2-ylcarbamate |

InChI |

InChI=1S/C10H12ClNO2/c1-7(2)12-10(13)14-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13) |

InChI Key |

AUMPWFFCWSTSRG-UHFFFAOYSA-N |

SMILES |

CC(C)NC(=O)OC1=CC=C(C=C1)Cl |

Canonical SMILES |

CC(C)NC(=O)OC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Reactivity and Degradation Mechanisms of 4 Chlorophenyl Isopropylcarbamate

Hydrolytic Stability and Kinetic Studies

The hydrolysis of 4-chlorophenyl isopropylcarbamate is a key process influencing its stability in aqueous environments. This degradation pathway involves the cleavage of the carbamate (B1207046) ester linkage, a reaction significantly influenced by pH and temperature.

The rate of hydrolysis of this compound is highly dependent on the pH of the aqueous solution. Generally, carbamates exhibit greater stability in neutral and acidic conditions compared to alkaline conditions. Under alkaline conditions, the hydrolysis of N-phenylcarbamates is significantly accelerated due to a base-catalyzed elimination-addition mechanism (E1cB). In this mechanism, the hydroxide (B78521) ion acts as a base, abstracting a proton from the nitrogen atom of the carbamate, which is the rate-determining step. This is followed by the rapid elimination of the phenoxide group to form an isocyanate intermediate, which is then quickly hydrolyzed to the corresponding amine.

Table 1: Illustrative Data on the Effect of pH and Temperature on Pesticide Hydrolysis Half-Life (Chlorothalonil Example)

| pH | Temperature (°C) | Half-life (hours) |

| 4 | 25 | 722 |

| 7 | 25 | 481 |

| 9 | 25 | 121 |

| 4 | 35 | 482 |

| 7 | 35 | 368 |

| 9 | 35 | 86 |

| 4 | 45 | 325 |

| 7 | 45 | 251 |

| 9 | 45 | 51 |

This table illustrates the general trend of pH and temperature effects on pesticide hydrolysis using data for chlorothalonil (B1668833) as an example, as a comprehensive dataset for this compound was not available.

The primary and most consistently identified product of the hydrolysis of this compound is 3-chloroaniline (B41212). This is formed through the cleavage of the carbamate bond. The other initial products are isopropanol (B130326) and carbon dioxide, resulting from the breakdown of the carbamic acid intermediate.

This compound + H₂O → 3-Chloroaniline + Isopropanol + CO₂

The formation of 3-chloroaniline is a significant aspect of chlorpropham's environmental fate, as this aniline (B41778) derivative can have its own toxicological profile.

The stability of carbamates in aqueous systems can be described by thermodynamic and kinetic parameters. The alkaline hydrolysis of N-phenylcarbamates, such as this compound, is consistent with an E1cB mechanism. This is supported by structure-reactivity relationships, where electron-withdrawing substituents on the phenyl ring accelerate the reaction rate.

Oxidative Transformations and Metabolite Characterization

In addition to hydrolysis, this compound can undergo oxidative transformations. In biological systems, such as in rats, goats, and hens, metabolic pathways include aromatic hydroxylation and oxidation of the isopropyl side chain. This leads to the formation of metabolites such as p-hydroxy-chlorpropham O-sulfate and 3-chloro-4-hydroxyacetanilide O-sulfate.

In environmental compartments, oxidation by hydroxyl radicals (•OH) is a likely degradation pathway. While direct experimental studies on the reaction of this compound with hydroxyl radicals are limited, theoretical studies on the structurally similar carbamate, swep (B167609), provide insights. These studies suggest that the dominant reaction is the addition of the hydroxyl radical to the aromatic ring. The calculated total rate constants for the reaction of swep with •OH were found to be 3.37 × 10⁻¹² and 7.73 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 K in the atmosphere and water, respectively. This suggests that the reaction with hydroxyl radicals can be a significant degradation pathway for N-phenylcarbamates in the environment. The primary products from this reaction are expected to be hydroxylated derivatives of the parent compound.

Thermal Decomposition Pathways and Stability Studies

This compound exhibits limited thermal stability. Studies on the thermal degradation of alkyl N-phenylcarbamates indicate that they can decompose through a cyclic transition state to yield the corresponding aniline, carbon dioxide, and an alkene. For this compound, this pathway would lead to the formation of 3-chloroaniline, carbon dioxide, and propene.

This degradation pathway is particularly relevant during the high-temperature processing of treated commodities, such as potatoes. Studies have shown that processes like boiling, frying, and baking can lead to a significant reduction of chlorpropham (B1668850) residues, with the formation of 3-chloroaniline being a key concern. The decomposition of ethyl N-methyl-N-phenylcarbamate, a related compound, was found to be a first-order unimolecular reaction in the gas phase over a temperature range of 329-380°C, yielding N-methylaniline, carbon dioxide, and ethylene. A similar first-order decomposition process is anticipated for this compound at elevated temperatures.

Photochemical Degradation in Environmental Compartments

Photochemical degradation is another important pathway for the transformation of this compound in the environment. This process involves the absorption of light, which can lead to the breakdown of the molecule.

Studies involving irradiation with UV-B lamps have shown that this compound undergoes phototransformation. One identified photoproduct is a compound where the chlorine atom has migrated on the phenyl ring, although the exact isomeric structure was not specified in the available literature. The efficiency of photochemical reactions is often described by the quantum yield, which is the ratio of the number of molecules that react to the number of photons absorbed. While a specific quantum yield for the photodegradation of this compound was not found in the reviewed literature, studies on other pesticides, such as chlorantraniliprole, have reported apparent quantum yields in simulated sunlight to be in the order of 0.0099. This value, while not directly applicable, gives an indication of the potential efficiency of such photochemical processes for pesticides in the environment. The products of photodegradation can be diverse and may include isomers, hydroxylated compounds, and products of cleavage of the carbamate linkage.

Biotransformation and Environmental Fate Mechanisms

The environmental persistence and ultimate fate of this compound are predominantly governed by biotic degradation processes. Microbial communities in soil and aquatic systems play a crucial role in the biotransformation of this compound, breaking it down into various intermediates and, eventually, simpler inorganic substances.

Microbial Degradation in Soil and Aquatic Matrices

This compound, also known as chlorpropham, is susceptible to microbial degradation in both terrestrial and aquatic environments. In soil, a variety of microorganisms have been identified that can utilize this carbamate herbicide as a source of carbon and energy. The degradation process is initiated by the enzymatic hydrolysis of the carbamate linkage.

The rate and extent of microbial degradation are influenced by several environmental factors. These include soil type, pH, temperature, moisture content, and the composition of the microbial community. In aquatic systems, the degradation of chlorpropham is also primarily a biological process, although it can be slower compared to soil environments due to lower microbial populations and nutrient availability.

The primary step in the microbial degradation of this compound in both soil and water is the hydrolysis of the ester bond, which leads to the formation of 3-chloroaniline and isopropanol. This initial transformation is a crucial detoxification step, as it breaks down the parent herbicide molecule.

Identification of Biodegradation Intermediates and Final Products

The microbial breakdown of this compound proceeds through a series of intermediate compounds, culminating in the mineralization of the organic structure. The primary and most significant intermediate formed is 3-chloroaniline. nih.govcabidigitallibrary.orgresearchgate.netiosrjournals.org The formation of 3-chloroaniline is a result of the hydrolysis of the carbamate linkage by microbial enzymes, such as CIPC hydrolase. nih.gov

The degradation pathway of 3-chloroaniline has been a subject of scientific investigation. Studies have shown that bacteria capable of degrading 3-chloroaniline often employ dioxygenase enzymes to initiate the cleavage of the aromatic ring. nih.govfrontiersin.orgsciepub.com The pathway can proceed through either an ortho- or meta-cleavage mechanism.

In one identified pathway, 3-chloroaniline is converted to 4-chlorocatechol (B124253). nih.govfrontiersin.orgsciepub.com This step involves the incorporation of two hydroxyl groups onto the aromatic ring. Subsequently, the 4-chlorocatechol undergoes ring cleavage. For instance, the degradation of 4-chlorocatechol can proceed via an ortho-ring cleavage through the maleylacetate (B1240894) pathway. nih.gov This pathway involves a series of enzymatic reactions that ultimately break down the aromatic ring into smaller, aliphatic molecules.

The final products of the complete biodegradation of this compound are carbon dioxide, water, ammonium (B1175870) ions, and chloride ions. The liberation of chloride ions is a key indicator of the complete mineralization of the chlorinated aromatic ring, signifying the detoxification of the original compound.

Table 1: Biodegradation Intermediates and Final Products of this compound

| Compound | Role in Biodegradation Pathway |

| 3-Chloroaniline | Primary intermediate |

| 4-Chlorocatechol | Secondary intermediate |

| Carbon Dioxide | Final product |

| Water | Final product |

| Ammonium Ions | Final product |

| Chloride Ions | Final product |

Assessment of Environmental Persistence through Half-Life Determination

The environmental persistence of a pesticide is often quantified by its half-life (t½), which is the time required for 50% of the initial concentration to dissipate or degrade. The half-life of this compound can vary significantly depending on environmental conditions.

In soil, the persistence of chlorpropham is generally considered to be moderate. Reported soil half-lives can range from approximately 30 days at 29°C to 65 days at 15°C. sciepub.com Another source suggests that chlorpropham dissipates with a half-life of less than 14 days in the upper layers of silty clay loam and silt loam soils. nih.gov These variations highlight the influence of temperature and soil type on the degradation rate. Factors such as microbial activity, soil organic matter content, and pH also play a significant role in determining its persistence.

In aquatic environments, the degradation of this compound can be slower. One report indicates that chlorpropham breaks down very slowly through hydrolysis in water. sciepub.com At 40°C and in the absence of light, approximately 90% of the compound remained after 32 days in buffered solutions at pH 4, 7, and 9. sciepub.com This suggests that microbial degradation is the more significant pathway for its dissipation in aquatic systems. The persistence in water will, therefore, be highly dependent on the presence and activity of adapted microbial populations.

Table 2: Environmental Half-Life of this compound (Chlorpropham)

| Matrix | Half-Life | Conditions |

| Soil | ~30 days | Temperature: 29°C |

| Soil | ~65 days | Temperature: 15°C |

| Soil (silty clay loam, silt loam) | < 14 days | Upper 3 inches |

| Water (hydrolysis) | > 32 days for 10% degradation | pH 4, 7, 9; 40°C; dark |

Analytical Methodologies for 4 Chlorophenyl Isopropylcarbamate Research

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are fundamental in the analysis of 4-Chlorophenyl isopropylcarbamate, enabling its separation from complex mixtures, quantification, and the assessment of its purity. These methods are crucial for quality control in manufacturing and for monitoring the compound in various matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, offering high resolution and sensitivity for both quantification and impurity profiling. iajps.comijnrd.org Impurity profiling is a critical aspect of pharmaceutical analysis, as even small amounts of impurities can affect the efficacy and safety of a drug substance. iajps.comijprajournal.comresearchgate.net HPLC's high resolving power allows for the effective separation of the main compound from its related substances and degradation products. ijprajournal.com

The development of an HPLC method for this compound would typically involve screening different stationary phases and mobile phase compositions to achieve optimal separation. ijprajournal.com Modern advancements in HPLC, including the use of various detection systems, further enhance its utility in impurity analysis. ijprajournal.com

Table 1: Illustrative HPLC Parameters for Carbamate (B1207046) Analysis

| Parameter | Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table represents a typical starting point for method development and would require optimization for the specific analysis of this compound.

The enantioseparation of chiral compounds is of significant importance, particularly in the pharmaceutical industry, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. csfarmacie.cz HPLC utilizing chiral stationary phases (CSPs) is a primary method for separating enantiomers. csfarmacie.cznih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad applicability and high enantioselectivity. eijppr.com

For carbamate compounds, cellulose-based CSPs have demonstrated excellent chiral recognition capabilities. Specifically, cellulose tris(4-chlorophenylcarbamate) is a known chiral stationary phase. eijppr.com The separation mechanism involves interactions such as hydrogen bonding, π-π interactions, and dipole-dipole interactions between the analyte and the chiral selector of the CSP, leading to the formation of transient diastereomeric complexes with different stabilities. eijppr.com

Table 2: Examples of Chiral Stationary Phases Used for Carbamate-Related Compounds

| Chiral Stationary Phase | Base Polymer | Application |

| Chiralcel® OD | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad enantioselectivity for various racemates |

| Chiralcel® OJ | Cellulose tris(4-methylbenzoate) | Separation of a wide range of chiral compounds |

| Chiralpak® AD | Amylose tris(3,5-dimethylphenylcarbamate) | High chiral recognition ability for many racemates |

This table provides examples of commercially available CSPs that are effective for the separation of various classes of chiral compounds, including those with carbamate functionalities.

The choice of mobile phase is also critical in achieving successful enantioseparation. A mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (such as 2-propanol or ethanol) is commonly employed in normal-phase chromatography with these types of CSPs. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. mdpi.comnih.gov This method is particularly well-suited for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS can be employed to identify volatile impurities, degradation products, or residual solvents from the synthesis process. researchgate.net

The GC separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. This mass spectrum serves as a "fingerprint" that can be used for structural elucidation and identification by comparing it to spectral libraries. mdpi.comnih.gov

For the analysis of less volatile compounds or to enhance sensitivity, derivatization techniques may be employed to convert the analyte into a more volatile derivative prior to GC-MS analysis.

Table 3: Typical GC-MS Parameters for Volatile Compound Analysis

| Parameter | Condition |

| Column | DB-5ms (or equivalent) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 50 °C to 280 °C) |

| Ionization Mode | Electron Impact (EI) |

| Mass Range | m/z 40-500 |

This table outlines general parameters that would be optimized for the specific analysis of volatile species related to this compound.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for monitoring the progress of chemical reactions and assessing the purity of compounds. nih.govresearchgate.netaga-analytical.com.pl It involves spotting the sample onto a plate coated with a thin layer of adsorbent material, typically silica (B1680970) gel, which acts as the stationary phase. nih.gov The plate is then placed in a developing chamber with a suitable solvent or solvent mixture (the mobile phase), which moves up the plate by capillary action. nih.gov

Different compounds in the sample travel up the plate at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase, resulting in separation. researchgate.net The position of the separated compounds is visualized, often using UV light or chemical staining agents. nih.govitwreagents.com

For monitoring a reaction involving this compound, TLC can be used to observe the disappearance of starting materials and the appearance of the product over time. libretexts.org By comparing the spots of the reaction mixture with those of the starting materials and a reference standard of the product, a qualitative assessment of the reaction's completion can be made. libretexts.org Similarly, the purity of a sample of this compound can be quickly checked by TLC; a pure sample should ideally show a single spot. libretexts.org

Table 4: General Procedure for TLC Analysis

| Step | Description |

| 1. Plate Preparation | A line is drawn near the bottom of the TLC plate to mark the origin. |

| 2. Spotting | A small amount of the dissolved sample is applied to the origin. |

| 3. Development | The plate is placed in a sealed chamber with the mobile phase. |

| 4. Visualization | After the solvent front nears the top, the plate is removed, dried, and visualized (e.g., under UV light). |

| 5. Interpretation | The Retention Factor (Rf) values of the spots are calculated and compared. |

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Impurity Profiling

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods are indispensable for the structural confirmation of this compound, providing detailed information about its molecular structure and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for elucidating the structure of organic molecules. researchgate.netunl.eduethernet.edu.et It provides detailed information about the carbon-hydrogen framework of a molecule. For the structural confirmation of this compound, both ¹H NMR and ¹³C NMR spectroscopy would be employed. scielo.org.za

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton signal indicates its electronic environment, the integration of the signal corresponds to the number of protons of that type, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. Each unique carbon atom in the structure will typically give rise to a distinct signal in the ¹³C NMR spectrum. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can provide further structural information by revealing correlations between protons and carbons, confirming the connectivity of the molecule.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | ~7.2-7.4 | ~120-130 |

| Aromatic C-Cl | - | ~128 |

| Aromatic C-O | - | ~145 |

| Carbonyl C=O | - | ~153 |

| N-H | ~6.5-7.5 (broad) | - |

| Isopropyl CH | ~3.8-4.0 | ~42 |

| Isopropyl CH₃ | ~1.2 | ~22 |

These are approximate chemical shift values and can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used for the qualitative analysis of this compound, also known as Chlorpropham (B1668850). By measuring the absorption of infrared radiation by the molecule, a unique spectrum is generated that reveals the presence of specific functional groups. This method is instrumental in confirming the identity and structural integrity of the compound. The IR spectrum of this compound is characterized by several key absorption bands corresponding to the vibrations of its constituent bonds.

The carbamate functional group (-NH-C(=O)-O-) is central to the molecule and gives rise to distinct peaks. A prominent absorption is the N-H stretching vibration, which for secondary amides like this carbamate, typically appears as a single, sharp band in the region of 3300-3500 cm⁻¹. oup.com The exact position can be influenced by hydrogen bonding; in the solid state, this peak is often found at a lower wavenumber compared to its position in a dilute solution where hydrogen bonding is minimized. oup.com

Another key indicator is the carbonyl (C=O) stretching vibration, which is one of the most intense bands in the spectrum. For carbamates, this absorption is typically observed in the range of 1690-1740 cm⁻¹. mdpi.comanalis.com.my The conjugation of the carbonyl group with the lone pair of electrons on the adjacent nitrogen and oxygen atoms influences its frequency. Studies on various carbamates show this peak to be a reliable marker for the compound class. oup.com

Vibrations associated with the C-N and C-O single bonds of the carbamate linkage also provide valuable information. The C-N stretching vibration usually appears in the 1200-1350 cm⁻¹ region, while the asymmetric C-O-C stretch is found around 1200-1250 cm⁻¹. mdpi.com

The aromatic 4-chlorophenyl ring contributes its own set of characteristic absorptions. Aromatic C-H stretching vibrations are typically seen as a group of weaker bands just above 3000 cm⁻¹ (approx. 3030-3100 cm⁻¹). vscht.cz The C=C stretching vibrations within the benzene (B151609) ring produce several bands of variable intensity in the 1400-1600 cm⁻¹ region. vscht.cz Furthermore, the substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹). For a 1,4-disubstituted (para) ring, a strong band is expected between 800-850 cm⁻¹.

Finally, the isopropyl group provides signals for aliphatic C-H stretching just below 3000 cm⁻¹ (approx. 2850-2970 cm⁻¹). vscht.cz The presence of the C-Cl bond is indicated by a stretching vibration in the lower frequency region of the spectrum, typically between 600-800 cm⁻¹.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H (Carbamate) | Stretch | 3300 - 3500 | Medium-Strong |

| Aromatic C-H | Stretch | 3030 - 3100 | Weak-Medium |

| Aliphatic C-H | Stretch | 2850 - 2970 | Medium |

| C=O (Carbamate) | Stretch | 1690 - 1740 | Strong |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium-Variable |

| N-H (Carbamate) | Bend | 1500 - 1550 | Medium |

| C-N (Carbamate) | Stretch | 1200 - 1350 | Medium |

| C-O (Carbamate) | Asymmetric Stretch | 1200 - 1250 | Strong |

| Aromatic C-H | Out-of-plane Bend | 800 - 850 | Strong |

| C-Cl | Stretch | 600 - 800 | Medium-Strong |

Note: The exact positions and intensities of the peaks can vary depending on the sample phase (solid, liquid) and the specific instrument used.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing definitive information on its molecular weight and structural details through fragmentation analysis. When coupled with chromatographic techniques like Liquid Chromatography (LC-MS/MS), it offers high sensitivity and selectivity for quantification. epa.gov

The molecular weight of this compound (C₁₀H₁₂ClNO₂) is 213.66 g/mol . In mass spectrometry, the compound is ionized, and the resulting molecular ion (M⁺) or protonated molecule ([M+H]⁺) is detected. Due to the presence of chlorine, which has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. This means a primary peak will be observed at m/z 213 (for the ³⁵Cl isotope) and a smaller peak at m/z 215 (for the ³⁷Cl isotope), with an intensity ratio of roughly 3:1. This isotopic signature is a key confirmation of the presence of a single chlorine atom in the molecule.

Collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) is used to fragment the precursor ion (e.g., [M+H]⁺ at m/z 214) to produce characteristic product ions. The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, fragmentation typically occurs around the labile carbamate ester and amide bonds.

Common fragmentation pathways include:

Loss of the isopropyl group: Cleavage of the C-O bond can lead to the loss of propene (C₃H₆, mass 42) via a rearrangement, or loss of an isopropyl radical (C₃H₇, mass 43), resulting in significant fragment ions.

Cleavage of the carbamate bond: The bond between the carbonyl carbon and the oxygen of the chlorophenoxy group can break, leading to the formation of the 4-chloroaniline (B138754) ion or related fragments. For example, cleavage can yield a 4-chlorophenyl isocyanate radical cation (m/z 153/155) or a 4-chloroaniline radical cation (m/z 127/129).

Formation of the 4-chlorophenol (B41353) ion: A common fragment observed is the ion corresponding to 4-chlorophenol at m/z 128/130.

In validation studies using LC-MS/MS, specific precursor-to-product ion transitions are monitored for quantification and confirmation. For Chlorpropham, a common transition for quantification is the fragmentation of the protonated molecule [M+H]⁺ at m/z 214 to a product ion at m/z 172, which corresponds to the loss of propene (C₃H₆). epa.gov A secondary transition, for example to m/z 154, can be used as a qualifier ion for confirmation. epa.gov

Table 2: Common Ions in the Mass Spectrum of this compound

| m/z (³⁵Cl / ³⁷Cl) | Ion Structure / Identity | Fragmentation Pathway |

| 213 / 215 | [C₁₀H₁₂ClNO₂]⁺ | Molecular Ion (M⁺) |

| 172 / 174 | [C₇H₇ClNO]⁺ | Loss of propene (C₃H₆) from [M+H]⁺ |

| 154 / 156 | [C₆H₅ClNH₂]⁺• (?) | Product ion from m/z 172 |

| 128 / 130 | [C₆H₅ClO]⁺• | 4-chlorophenol fragment |

| 127 / 129 | [C₆H₄ClNH]⁺• | 4-chloroaniline fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation (from loss of Cl) |

Note: The observed fragments and their relative abundances can depend on the ionization technique (e.g., EI, ESI) and collision energy used.

Method Validation and Quality Control in Research Settings

To ensure that the data generated from the analysis of this compound are reliable, accurate, and reproducible, the analytical method must be thoroughly validated. nih.gov Method validation is the process of providing documented evidence that a specific analytical procedure is suitable for its intended purpose. globalresearchonline.netwjarr.com In research settings, particularly for pesticide residue analysis, adherence to established guidelines such as those from SANTE (Directorate-General for Health and Food Safety) is common practice to ensure data quality. lynxee.consultingeurl-pesticides.euscribd.com

The core parameters assessed during method validation include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). altabrisagroup.comresearchgate.net

Specificity/Selectivity: This parameter demonstrates that the analytical method can unequivocally identify and quantify the target analyte (this compound) without interference from other components expected to be in the sample matrix, such as impurities or other pesticides. globalresearchonline.net This is typically assessed by analyzing blank matrix samples and spiked samples containing potential interferents.

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov This is determined by analyzing a series of standards at different concentrations (e.g., a calibration curve). The correlation coefficient (r²) of the calibration curve should ideally be >0.99. nih.gov

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is typically evaluated through recovery studies, where a blank sample matrix is fortified (spiked) with a known amount of this compound at different concentration levels. nih.govujaen.es The percentage of the analyte recovered is then calculated. For pesticide residue analysis, mean recoveries are generally expected to be within the 70-120% range. ujaen.es

Precision: Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.gov Precision is assessed at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time. nih.gov

Intermediate Precision (Inter-day precision): Expresses the variation within a laboratory, for example, on different days, with different analysts, or on different equipment. nih.gov For pesticide analysis, an RSD of ≤20% is often required. ujaen.es

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected but not necessarily quantified. The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. nih.gov The LOQ is a critical parameter in residue analysis, as it must be at or below the regulatory maximum residue limit (MRL).

Quality Control (QC) procedures are implemented concurrently with sample analysis to ensure the continued validity of the method. ujaen.es These include:

Analysis of Blanks: A reagent blank and a matrix blank are analyzed with each batch of samples to check for contamination.

Calibration Checks: Calibration standards are run at the beginning and end of each analytical sequence to monitor instrument performance. lynxee.consulting

Recovery Checks: A spiked matrix sample (quality control sample) is analyzed with each batch to monitor the method's accuracy and performance on the day of analysis.

Replicate Analysis: Analyzing duplicate samples provides a measure of the method's precision during routine operation. ujaen.es

By implementing these rigorous validation and quality control measures, research laboratories can ensure the generation of high-quality, defensible data for this compound. researchgate.net

Table 3: Summary of Method Validation Parameters

| Parameter | Description | Common Acceptance Criteria in Pesticide Analysis |

| Specificity | Ability to measure only the target analyte. | No significant interfering peaks at the analyte's retention time. |

| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) > 0.99 |

| Accuracy | Closeness to the true value. | Mean recovery typically within 70-120% |

| Precision | Agreement between repeated measurements. | Relative Standard Deviation (RSD) ≤ 20% |

| LOQ | Lowest amount quantifiable with accuracy/precision. | Must be ≤ Maximum Residue Limit (MRL) |

Computational Chemistry and Theoretical Investigations of 4 Chlorophenyl Isopropylcarbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Chlorophenyl isopropylcarbamate. These methods, rooted in quantum mechanics, provide a detailed description of the electron distribution and its implications for the molecule's stability and reactivity. northwestern.eduuol.de

Application of Density Functional Theory (DFT) in Carbamate (B1207046) Stability Studies

Density Functional Theory (DFT) has proven to be a powerful and effective framework for exploring the concepts and principles of chemical reactivity. researchgate.net It is a computational method that describes the properties of multi-electron systems using electron density. mdpi.com DFT calculations are instrumental in assessing the stability of carbamates by examining their electronic structure. mdpi.com The theory is based on the Hohenberg-Kohn theorem, which posits that the ground-state properties of a system are uniquely determined by its electron density. mdpi.com

For carbamates, DFT can elucidate the resonance stabilization of the carbamate moiety, which arises from the delocalization of electrons across the nitrogen, carbonyl carbon, and oxygen atoms. acs.org This resonance is a key factor in the chemical and proteolytic stability of carbamates. acs.org DFT calculations can quantify the rotational barriers around the C-N bond, providing a measure of the amide resonance strength. acs.org Studies have shown that the amide resonance in carbamates is generally lower than in amides due to electronic and steric effects from the additional oxygen atom. acs.org

Furthermore, DFT can be used to calculate various molecular descriptors that are crucial for predicting reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, with a smaller gap indicating higher chemical reactivity and lower kinetic stability. researchgate.net By analyzing the distribution of these frontier orbitals, one can predict the most likely sites for electrophilic and nucleophilic attack. materialsciencejournal.org

Table 1: Key Molecular Descriptors from DFT Calculations

| Descriptor | Significance |

| HOMO Energy | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. |

| Mulliken Atomic Charges | Provides insight into the charge distribution and electrostatic potential. materialsciencejournal.orgnih.gov |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, identifying regions prone to electrophilic and nucleophilic attack. materialsciencejournal.orgsemanticscholar.org |

This table is interactive and can be sorted by clicking on the column headers.

Molecular Modeling and Simulation Studies for Conformational Analysis and Interactions

Molecular modeling and simulation techniques are essential for understanding the three-dimensional structure and dynamic behavior of this compound. These methods allow for the exploration of the molecule's conformational landscape and its interactions with biological targets. nih.govschrodinger.com

Molecular dynamics (MD) simulations, in particular, have become a powerful tool in biomedical research, enabling detailed investigations of biological systems at an atomic level. arxiv.org These simulations can characterize a wide range of biomolecular systems and processes, including protein structure and dynamics, and protein-ligand interactions. mdpi.com

Computational Assessment of Ligand Selectivity in Biological Systems

Computational methods are pivotal in assessing the selectivity of ligands like this compound for their biological targets. osti.gov Techniques such as molecular docking and molecular dynamics simulations are employed to predict the binding modes and affinities of the ligand with different proteins. nih.govepa.gov

Molecular docking studies can provide insights into the crucial interactions between the carbamate and the active site of an enzyme. nih.govepa.gov For instance, in the context of acetylcholinesterase (AChE) inhibition, docking can reveal how the carbamate moiety is positioned to carbamylate the active-site serine hydroxyl group. nih.govepa.gov By comparing the docking scores and binding poses of this compound with various proteins, researchers can computationally estimate its selectivity profile.

Molecular dynamics simulations can further refine these predictions by accounting for the flexibility of both the ligand and the protein. nih.gov These simulations can reveal the stability of the ligand-protein complex over time and highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity. nih.gov

Table 2: Computational Methods for Ligand Selectivity Assessment

| Method | Application |

| Molecular Docking | Predicts the preferred binding orientation and affinity of a ligand to a target protein. nih.govepa.gov |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system, providing insights into conformational changes and interaction stability. mdpi.comnih.gov |

| Free Energy Calculations | Estimates the binding free energy of a ligand to a protein, providing a quantitative measure of binding affinity. |

| Comparative Molecular Field Analysis (CoMFA) | A 3D-QSAR technique that correlates the biological activity of a series of molecules with their 3D steric and electrostatic fields. nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Prediction of Environmental Fate and Degradation Pathways via In Silico Methods

In silico methods are increasingly used to predict the environmental fate and degradation of chemical compounds, offering a safer and more efficient alternative to experimental studies. nih.gov These computational tools can estimate a substance's persistence, bioaccumulation, and potential degradation pathways in various environmental compartments. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of these predictive efforts. europa.eu QSARs are mathematical models that relate the chemical structure of a compound to its physicochemical properties, biological activities, or environmental fate. europa.eu For carbamates, QSAR models can predict endpoints such as soil sorption, biodegradability, and hydrolysis rates. nih.gov

Specialized software can simulate the metabolic and degradation reactions that a compound might undergo. europa.eu These programs can predict the likely metabolites and degradation products, which is crucial for a comprehensive risk assessment. europa.eu For instance, they can simulate microbial degradation in soil and water, providing insights into the persistence of this compound in the environment. europa.eu

Rational Design Principles for Carbamate-Based Chemical Entities

The insights gained from computational studies provide a strong foundation for the rational design of new carbamate-based chemical entities with improved properties. nih.govepa.govresearchgate.net By understanding the structure-activity relationships (SAR) and the factors that govern stability, selectivity, and environmental fate, chemists can design new molecules with desired characteristics.

For example, molecular docking and QSAR studies can guide the modification of the carbamate structure to enhance its binding affinity for a specific target while minimizing off-target effects. nih.govepa.gov Computational predictions of metabolic pathways can help in designing molecules that are more readily biodegradable, reducing their environmental impact. europa.eu

The principles of rational drug design, which heavily rely on computational chemistry, involve an iterative cycle of design, synthesis, and testing. researchgate.net Computational tools are integral to the design phase, allowing for the in silico screening of virtual libraries of compounds and the prioritization of candidates for synthesis and experimental evaluation.

Advanced Research Topics and Future Perspectives in 4 Chlorophenyl Isopropylcarbamate Chemistry

Exploration of 4-Chlorophenyl Isopropylcarbamate as a Reagent in Novel Organic Transformations

The chemical structure of this compound, featuring a reactive carbamate (B1207046) linkage and a functionalized aromatic ring, makes it a valuable precursor and reagent in organic synthesis. The carbamate group is a versatile functional group in modern organic chemistry, serving as a key protecting group for amines and as an intermediate in the synthesis of various other compounds. nih.gov

Research into organic transformations involving carbamates is focused on developing milder and more efficient synthetic protocols. Traditional methods for carbamate synthesis often involve hazardous reagents like phosgene (B1210022) or isocyanates. nih.govgoogle.com Modern approaches, however, are shifting towards more environmentally benign alternatives, such as the use of carbon dioxide as a C1 source. nih.govorganic-chemistry.orgchemistryviews.org The synthesis of this compound and its analogs can be achieved through the reaction of the corresponding isocyanate (4-chlorophenyl isocyanate) with an alcohol (isopropanol). evitachem.com

The exploration of this compound in novel transformations could involve:

Catalytic Transcarbamoylation: Utilizing the compound as a carbamoyl (B1232498) donor to synthesize other valuable carbamates under mild, tin-catalyzed conditions. organic-chemistry.org

Directed Ortho-Metalation: The carbamate group can act as a directing group for the functionalization of the phenyl ring at the positions ortho to the carbamate linkage, enabling the synthesis of polysubstituted aromatic compounds.

Precursor for Heterocyclic Synthesis: The structural backbone of this compound can be modified and cyclized to form various heterocyclic compounds, which are of significant interest in medicinal and materials chemistry.

Cross-Coupling Reactions: The chloro-substituent on the phenyl ring can participate in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds and the synthesis of complex molecules. organic-chemistry.org

| Method | Reagents | Key Advantages | Reference |

|---|---|---|---|

| From Isocyanates | Alcohol/Phenol + Isocyanate (R-NCO) | Fundamentally important for polyurethane industries. | nih.govgoogle.com |

| From Chloroformates | Alcohol/Amine + Alkyl Chloroformate | Frequently used but requires excess base and long reaction times. | nih.gov |

| From Carbon Dioxide (CO₂) | Amine + CO₂ + Alkyl Halide | Environmentally benign, utilizes a renewable C1 source. | nih.govorganic-chemistry.orgchemistryviews.org |

| Transcarbamoylation | Alcohol + Carbamoyl Donor (e.g., Phenyl carbamate) | Mild conditions with broad functional-group tolerance. | organic-chemistry.org |

| From Carbonylimidazolide | Carbonylimidazolide + Nucleophile (in water) | High purity of products, no inert atmosphere required. | organic-chemistry.org |

Development of Carbamate-Based Materials with Tailored Chemical Properties

The carbamate linkage is a cornerstone of polyurethane chemistry, but its utility extends to a wide array of advanced materials with precisely controlled properties. Research is actively exploring the incorporation of functionalized carbamates, such as derivatives of this compound, into novel polymeric and crystalline structures. nih.gov

Sequence-Defined Polymers: A significant area of innovation is the synthesis of sequence-defined polymers, where monomers are arranged in a perfectly controlled order. nih.gov Carbamate chemistry is being employed to create oligocarbamates with specific, aperiodic sequences. These "informational polymers" can store data at the molecular level, opening possibilities for molecular data storage and anticounterfeiting technologies. nih.gov By using different amino alcohol building blocks, both standard (-NH-CO-O-) and N-substituted (-NR-CO-O-) urethane (B1682113) linkages can be incorporated on demand into a polymer chain. nih.gov

Functional Polymeric Materials: Carbamates are integral to the development of biodegradable polymers for biomedical applications, such as in drug delivery vehicles and tissue engineering scaffolds. nih.gov The properties of these materials can be tailored by altering the chemical structure of the carbamate monomers. The inclusion of a chlorophenyl group, as in this compound, could impart specific properties such as hydrophobicity or altered degradation kinetics to the resulting polymer. Polymerizable carbamate compounds containing free hydroxyl or thiol groups can be synthesized and subsequently polymerized to create materials for coatings, adhesives, and personal care compositions. google.com

Chiral Stationary Phases: Cellulose (B213188) and amylose (B160209) derivatives functionalized with phenylcarbamates are widely used as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) for separating enantiomers. researchgate.net The synthesis of novel cellulose carbamate derivatives bearing substituted phenyl groups, such as 4-chlorophenyl, has been shown to create materials with effective chiral recognition abilities. researchgate.net The specific substituents on the phenyl ring play a crucial role in the enantioseparation mechanism.

| Material Type | Key Feature | Potential Application | Reference |

|---|---|---|---|

| Sequence-Defined Oligocarbamates | Precise monomer sequence. | Molecular data storage, cryptography, anticounterfeiting. | nih.gov |

| Biodegradable Polymers | Controlled degradation and biocompatibility. | Drug delivery, tissue engineering, temporary implants. | nih.gov |

| Chiral Stationary Phases (CSPs) | Enantioselective recognition. | HPLC-based separation of racemates. | researchgate.net |

| Functional Coatings and Adhesives | Polymerizable carbamate monomers. | Formulation of specialized industrial and personal care products. | google.com |

Innovative Strategies for Environmental Remediation and Management of Chlorophenyl Carbamates

While effective as herbicides, the persistence of chlorophenyl carbamates like this compound (also known as CIPC or Chlorpropham) in the environment is a significant concern. ucanr.edu Innovative and sustainable strategies are therefore crucial for their remediation and management. The primary routes for the environmental degradation of carbamates are hydrolysis and oxidation, which can be facilitated by both abiotic and biotic factors. ucanr.edubohrium.com

Bioremediation: Microbial degradation is a highly promising, cost-effective, and eco-friendly approach for eliminating carbamate residues from soil and water. bohrium.comresearchgate.net Numerous bacterial and fungal species have been identified that can utilize carbamates as a source of carbon and nitrogen. bohrium.comnih.gov The initial and most critical step in the microbial degradation of carbamates is the hydrolysis of the carbamate ester linkage, a reaction catalyzed by carbamate hydrolase enzymes. bohrium.com Several genes encoding these hydrolases (such as mcd, cehA, and cahA) have been identified, paving the way for the genetic engineering of microorganisms to enhance their degradation efficiency. bohrium.com

Advanced Bioremediation Techniques:

Biopiles: This ex-situ technique involves excavating contaminated soil, mixing it with bulking agents like wood chips, and stimulating microbial activity through aeration and nutrient addition. It is a cost-effective method for treating polluted soil. mdpi.com

Enzyme-Mediated Remediation: This approach involves the direct application of isolated carbamate-degrading enzymes to contaminated sites. This can be more rapid and specific than using whole microorganisms, although the stability and cost of enzymes are key considerations. bohrium.com

Phytoremediation: This strategy uses plants to absorb, accumulate, and degrade contaminants from the soil and water. While research is more extensive for other classes of pesticides, the potential for phytoremediation of carbamates is an active area of investigation. mdpi.com

| Microorganism | Carbamate Degraded | Key Enzyme/Gene | Reference |

|---|---|---|---|

| Pseudomonas striata | Chlorpropham (B1668850) (CIPC) | Enzyme system inhibited by methyl carbamates. | ucanr.edu |

| Novosphingobium sp. | Carbofuran | Hydroxylase-reductase pair (CfdCX) | researchgate.net |

| Pichia anomala | Carbofuran, Carbaryl | Not specified | nih.gov |

| Various Bacteria/Fungi | General Carbamates | Carbamate hydrolases (MCD, CahA, CehA) | bohrium.com |

Integration of Multidisciplinary Approaches for Comprehensive Carbamate Research

A holistic understanding of this compound, from its synthesis to its environmental impact, requires the integration of knowledge and techniques from multiple scientific disciplines. This multidisciplinary approach is essential for developing next-generation applications and effective management strategies.

Analytical Chemistry: The development of robust and sensitive analytical methods is fundamental to all aspects of carbamate research. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are crucial for detecting and quantifying carbamate residues in complex environmental and biological matrices. mdpi.comresearchgate.netresearchgate.net These methods are vital for monitoring environmental contamination, studying degradation pathways, and ensuring the quality of carbamate-based materials.

Computational Chemistry: Molecular modeling and computational chemistry provide invaluable insights into the properties and reactivity of carbamate molecules. These tools can be used to predict the degradation pathways of chlorophenyl carbamates, design new carbamate-based materials with specific electronic or physical properties, and understand the mechanisms of enzyme-catalyzed hydrolysis at a molecular level.

Microbiology and Molecular Biology: These fields are at the heart of bioremediation research. The isolation of new carbamate-degrading microbes, the characterization of their metabolic pathways, and the genetic engineering of these organisms for enhanced performance are key research priorities. bohrium.comnih.gov Understanding the genetic basis of carbamate degradation is essential for developing reliable and efficient bioremediation technologies. bohrium.com

Materials Science and Polymer Chemistry: The design and synthesis of novel carbamate-based materials require expertise in polymer chemistry and materials science. nih.govnih.gov This includes developing new polymerization techniques, characterizing the physicochemical properties of the resulting materials, and tailoring their structure for specific applications, from data storage to biomedical devices. nih.gov

By integrating these diverse approaches, researchers can build a comprehensive picture of the chemistry, utility, and environmental interactions of this compound. This will facilitate the development of innovative technologies that harness its chemical properties while mitigating its environmental impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.